3-{4-Amino-3-[(4-fluorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid
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Overview
Description
3-{4-Amino-3-[(4-fluorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is a complex organic compound with a unique structure that includes a triazine ring, a fluorobenzyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Amino-3-[(4-fluorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Attachment of the Amino Acid Moiety: The final step involves coupling the triazine derivative with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-Amino-3-[(4-fluorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{4-Amino-3-[(4-fluorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-{4-Amino-3-[(4-fluorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid involves its interaction with specific molecular targets. The fluorobenzyl group may facilitate binding to hydrophobic pockets in proteins, while the triazine ring can participate in hydrogen bonding and other interactions. The amino acid moiety may enhance solubility and bioavailability. Overall, the compound may exert its effects by modulating enzyme activity or receptor function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-fluorobenzoic acid: Shares the fluorobenzyl group but lacks the triazine ring and amino acid moiety.
4-Fluorobenzylamine: Contains the fluorobenzyl group but lacks the triazine ring and amino acid moiety.
1,2,4-Triazole derivatives: Share the triazine ring but differ in the substituents attached to the ring.
Uniqueness
3-{4-Amino-3-[(4-fluorobenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid is unique due to its combination of a triazine ring, a fluorobenzyl group, and an amino acid moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
Molecular Formula |
C13H13FN4O3S |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-[4-amino-3-[(4-fluorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
InChI |
InChI=1S/C13H13FN4O3S/c14-9-3-1-8(2-4-9)7-22-13-17-16-10(5-6-11(19)20)12(21)18(13)15/h1-4H,5-7,15H2,(H,19,20) |
InChI Key |
VJJSCGZDJZHBEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(C(=O)N2N)CCC(=O)O)F |
Origin of Product |
United States |
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